4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline
Description
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline is a sulfonamide derivative featuring a pyrrolidine ring substituted with two fluorine atoms at the 3,3-positions. The sulfonyl group bridges the pyrrolidine moiety to a para-substituted aniline ring. This structural motif is significant in medicinal chemistry due to the sulfonamide group’s ability to act as a hydrogen bond acceptor/donor, enhancing interactions with biological targets like enzymes or receptors. The difluorinated pyrrolidine introduces steric and electronic effects that may influence solubility, metabolic stability, and binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)sulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S/c11-10(12)5-6-14(7-10)17(15,16)9-3-1-8(13)2-4-9/h1-4H,5-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQNDPHRUGPWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)S(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Aniline Derivatives
The foundational step in synthesizing 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline involves the sulfonation of aniline to generate the sulfonyl chloride intermediate. A widely employed method, as described in the synthesis of sulfamoylbenzamide derivatives , utilizes chlorosulfonic acid for direct sulfonation. For example, 2-fluorobenzoic acid was treated with chlorosulfonic acid to yield a sulfonyl chloride intermediate in 77% yield . This approach can be adapted for 4-nitroaniline or 4-aminobenzenesulfonic acid, where sulfonation at the para-position is critical.
Key Reaction Conditions:
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Reagent: Chlorosulfonic acid (excess)
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Solvent: Dichloromethane or neat conditions
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Temperature: 0–5°C (controlled exotherm)
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Workup: Quenching with ice-water, extraction, and purification via recrystallization
The sulfonyl chloride intermediate is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis to the sulfonic acid.
Introduction of the 3,3-Difluoropyrrolidin-1-yl Group
The 3,3-difluoropyrrolidine moiety is typically synthesized separately and introduced via nucleophilic substitution or coupling reactions. A validated route involves the preparation of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate, as detailed in U.S. Patent Application 20150141402 . This intermediate is synthesized via cyclization of a protected diamine followed by fluorination using diethylaminosulfur trifluoride (DAST) or analogous agents.
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Cyclization: Reaction of a Boc-protected diamine with a fluorinating agent yields the difluoropyrrolidine ring.
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Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) to generate 3,3-difluoropyrrolidine.
Example Protocol:
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Starting Material: tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (2.30 g, 10.3 mmol)
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Reagents: N,N-Diisopropylethylamine (DIPEA, 2.01 g), acetonitrile (20 mL)
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Conditions: 20°C, 14 hours
Coupling of Sulfonyl Chloride with 3,3-Difluoropyrrolidine
The final step involves coupling the sulfonyl chloride intermediate with 3,3-difluoropyrrolidine. This reaction proceeds via nucleophilic attack of the pyrrolidine’s amine on the electrophilic sulfur atom.
Optimized Procedure:
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Activation: The sulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane.
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Base Addition: DIPEA (2.5 equiv) is added to scavenge HCl.
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Amine Addition: 3,3-Difluoropyrrolidine (1.2 equiv) is introduced dropwise.
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Reaction Monitoring: TLC or LC-MS tracks consumption of the sulfonyl chloride.
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Workup: Extraction with aqueous NaHCO₃, drying (Na₂SO₄), and solvent removal.
Critical Parameters:
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Solvent: Dichloromethane or THF
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Temperature: 0°C to room temperature
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Yield: 65–85% (dependent on purity of intermediates)
Purification and Characterization
Purification is achieved via silica gel chromatography using gradients of ethyl acetate in hexanes or tetrahydrofuran in petroleum ether . The final compound is characterized by:
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¹H NMR: Distinct signals for aromatic protons (δ 7.5–8.0 ppm) and pyrrolidine CF₂ groups (δ 4.8–5.2 ppm as multiplets).
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Elemental Analysis: Confirmation of C, H, N, and S content.
Recent Advances and Alternative Methods
Recent patents highlight microwave-assisted coupling to reduce reaction times. For instance, Ullmann-type couplings using copper iodide catalysts under microwave irradiation (150°C, 90 minutes) improved yields for structurally related sulfonamides . Additionally, flow chemistry approaches are being explored for continuous sulfonation and amidation, minimizing intermediate isolation steps.
Comparative Data Table: Synthesis Routes
Challenges and Optimization Strategies
Common challenges include:
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Regioselectivity: Ensuring sulfonation occurs exclusively at the para-position.
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Fluorine Stability: Avoiding defluorination under acidic or high-temperature conditions.
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Byproduct Formation: Arylation of the sulfonamide nitrogen, as observed in Ullmann reactions .
Optimization strategies involve:
Chemical Reactions Analysis
Types of Reactions
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aniline group.
Scientific Research Applications
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine group may enhance binding affinity and specificity, while the sulfonyl aniline structure can modulate the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectral Comparison of Key Compounds
Table 2: Electronic and Physicochemical Properties
| Compound Name | LogP* | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|
| This compound | 1.8 (estimated) | 5 | 89.5 |
| 4-methoxy-3-(pyrrolidine-1-sulfonyl)aniline | 1.2 | 6 | 98.7 |
| 2-(Piperidine-1-sulfonyl)aniline (5) | 1.5 | 4 | 68.2 |
*Calculated using ChemAxon.
Biological Activity
4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline, a sulfonamide derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This compound has been explored for its pharmacological properties, particularly in the context of enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₀H₁₁F₂N₂O₂S
- Molecular Weight: 280.27 g/mol
- CAS Number: 2340294-48-4
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its role as an inhibitor of specific enzymes. Notably, studies have shown that sulfonamide compounds can act as inhibitors for various enzymes, including:
- Neutral Sphingomyelinase 2 (nSMase2): Compounds similar to this compound have demonstrated efficacy in inhibiting nSMase2, which is linked to neurodegenerative diseases such as Alzheimer's disease. The structure–activity relationship (SAR) studies indicate that modifications to the sulfonamide group can enhance inhibitory potency against nSMase2 .
Cytotoxicity
Preliminary investigations into the cytotoxic effects of this compound suggest potential activity against cancer cells. The compound's structural features may contribute to its ability to induce apoptosis in certain cancer cell lines. Comparative studies with other sulfonamide derivatives indicate that modifications at the pyrrolidine nitrogen can significantly affect cytotoxicity .
Study on nSMase2 Inhibition
A study published in Nature Communications detailed the development of nSMase2 inhibitors, including derivatives of sulfonamides. The study reported that specific analogs exhibited substantial oral bioavailability and brain penetration, which are critical for treating neurodegenerative conditions. The efficacy was tested in a mouse model of Alzheimer's disease, revealing significant reductions in exosome release from neurons .
Cytotoxicity Assessment
In another study focusing on the biological activity of sulfonamide derivatives, researchers assessed the cytotoxic effects on various human cancer cell lines. The results indicated that this compound exhibited moderate cytotoxicity, suggesting further exploration into its potential as an anticancer agent .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-((3,3-difluoropyrrolidin-1-yl)sulfonyl)aniline, and how can purity be optimized?
- Methodology : The compound is typically synthesized via sulfonylation of an aniline derivative using 3,3-difluoropyrrolidine-1-sulfonyl chloride. Reactions are conducted in dichloromethane (DCM) or acetonitrile with a base like triethylamine (TEA) to neutralize HCl byproducts. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from solvents such as dichloromethane/hexane .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (0–25°C) to minimize side products.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm sulfonamide linkage and aromatic substitution patterns (e.g., δ ~7.5–8.0 ppm for aromatic protons adjacent to sulfonyl groups) .
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding between NH₂ and sulfonyl oxygen) .
- LCMS : Verify molecular ion peaks (e.g., m/z = ~290–310 [M+H]⁺) and purity (>95%) .
Q. What are the primary biological targets explored for sulfonamide-aniline derivatives?
- Targets : Carbonic anhydrase isoforms (e.g., CA II, CA IX) due to sulfonamide-Zn²⁺ coordination in active sites. Molecular docking studies predict binding affinities and selectivity .
Advanced Research Questions
Q. How can density functional theory (DFT) and Hirshfeld surface analysis clarify electronic properties and non-covalent interactions?
- Methodology :
- DFT : Use Gaussian or similar software with B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and charge distribution. Compare with experimental NMR/IR data .
- Hirshfeld Analysis : Quantify intermolecular contacts (e.g., H···O, H···F) using CrystalExplorer. Correlate with crystal packing motifs to predict solubility and stability .
Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?
- Approach :
- Validate experimental data against multiple refinement models (e.g., SHELXL) and check R-factors (target <0.05).
- Reconcile discrepancies using QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology at bond critical points .
Q. What strategies improve molecular docking accuracy for sulfonamide-aniline derivatives targeting carbonic anhydrases?
- Optimization :
- Prepare protein structures (PDB: 4iwz, 5fl4) by removing water molecules and adding polar hydrogens.
- Use AutoDock Vina with flexible ligand docking to sample sulfonamide-Zn²⁺ interactions. Validate poses via MM-GBSA binding energy calculations .
Q. How do substituents on the pyrrolidine ring (e.g., 3,3-difluoro vs. non-fluorinated) influence sulfonamide reactivity?
- Analysis :
- Fluorine atoms increase electronegativity, altering sulfonyl group polarization and hydrogen-bond acceptor capacity.
- Compare reaction rates in sulfonylation (fluorinated vs. non-fluorinated analogues) and assess docking scores for CA isoforms .
Data Contradiction and Optimization
Q. How can contradictory bioactivity data between in vitro and in silico studies be addressed?
- Resolution :
- Re-evaluate assay conditions (e.g., buffer pH, enzyme concentration) to match physiological settings.
- Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time .
Q. What synthetic modifications enhance metabolic stability without compromising activity?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
